3-(4-Acetylphenyl)-2-methoxybenzoic acid
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Overview
Description
3-(4-Acetylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetylphenylboronic acid and 2-methoxybenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-acetylphenylboronic acid with 2-methoxybenzoic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 3-(4-Hydroxyphenyl)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its aromatic structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetylphenyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-Methoxybenzoic acid: Lacks the acetylphenyl group, resulting in different chemical and biological properties.
4-Acetylphenylboronic acid: Used as a precursor in the synthesis of 3-(4-Acetylphenyl)-2-methoxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-6-8-12(9-7-11)13-4-3-5-14(16(18)19)15(13)20-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZQLDSRCBORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689779 |
Source
|
Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-91-5 |
Source
|
Record name | 4'-Acetyl-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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